![molecular formula C21H21N3O4 B3482573 ETHYL 5-[2-(2-METHYLPHENOXY)ACETAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE](/img/structure/B3482573.png)
ETHYL 5-[2-(2-METHYLPHENOXY)ACETAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE
描述
ETHYL 5-[2-(2-METHYLPHENOXY)ACETAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrazole ring, which is known for its biological activity, and an ethyl ester group, which can influence its solubility and reactivity.
准备方法
The synthesis of ETHYL 5-[2-(2-METHYLPHENOXY)ACETAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE typically involves multi-step synthetic routes. One common method includes the condensation of 2-(2-methylphenoxy)acetic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with ethyl acetoacetate to form the pyrazole ring. The final step involves the acylation of the pyrazole derivative with phenyl isocyanate to yield the target compound .
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This can include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis.
化学反应分析
ETHYL 5-[2-(2-METHYLPHENOXY)ACETAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Industry: The compound’s unique structure allows for its use in the development of new materials with specific properties, such as enhanced solubility or stability.
作用机制
The mechanism of action of ETHYL 5-[2-(2-METHYLPHENOXY)ACETAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For instance, its antibiofilm activity against Candida albicans is believed to be due to its ability to disrupt biofilm formation by interfering with cell adhesion and communication processes . The compound may also inhibit key enzymes or receptors involved in microbial growth and proliferation.
相似化合物的比较
ETHYL 5-[2-(2-METHYLPHENOXY)ACETAMIDO]-1-PHENYL-1H-PYRAZOLE-4-CARBOXYLATE can be compared with other similar compounds, such as:
4-Cinnamamido-1H-pyrazole derivatives: These compounds also exhibit antimicrobial and antiproliferative activities but may differ in their specific targets and efficacy.
2-Phenoxyacetamido-1H-pyrazole derivatives: Similar in structure, these compounds have been studied for their potential use in various therapeutic applications.
The uniqueness of this compound lies in its specific combination of functional groups, which can influence its biological activity and chemical reactivity.
属性
IUPAC Name |
ethyl 5-[[2-(2-methylphenoxy)acetyl]amino]-1-phenylpyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-3-27-21(26)17-13-22-24(16-10-5-4-6-11-16)20(17)23-19(25)14-28-18-12-8-7-9-15(18)2/h4-13H,3,14H2,1-2H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDFSPWFLBHPJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)COC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-HYDROXY-4-({[1-(4-METHYLPHENYL)-2,4,6-TRIOXOTETRAHYDRO-5(2H)-PYRIMIDINYLIDEN]METHYL}AMINO)BENZOIC ACID](/img/structure/B3482493.png)
![(5Z)-3-(4-amino-1,2,5-oxadiazol-3-yl)-2-imino-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one](/img/structure/B3482506.png)
![3-amino-N-(4-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B3482507.png)
![N-[2-(naphthalen-2-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3482510.png)
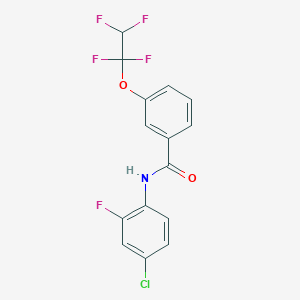
![2-[(1-methyl-1H-pyrrol-2-yl)acetyl]-N-phenylhydrazinecarboxamide](/img/structure/B3482521.png)
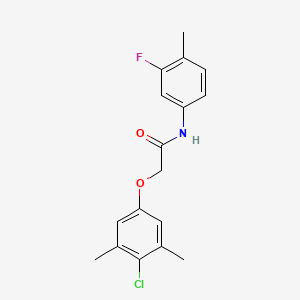
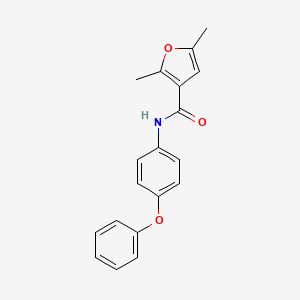
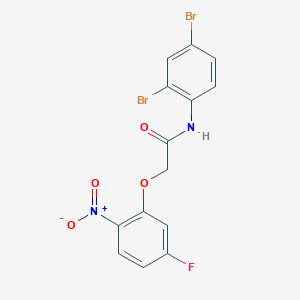
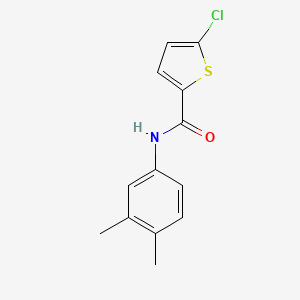
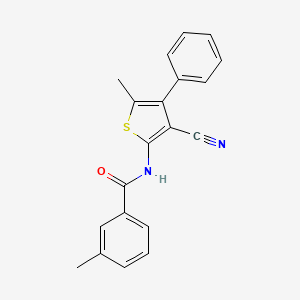
![N-[2-(4-chlorophenoxy)ethyl]-2-hydroxy-2,2-bis(4-propan-2-ylphenyl)acetamide](/img/structure/B3482560.png)
![3-[(4-bromophenoxy)methyl]-N-(4-sulfamoylphenyl)benzamide](/img/structure/B3482566.png)
![METHYL 2-{[2-(2,5-DICHLOROPHENOXY)ACETYL]AMINO}-4,5-DIMETHOXYBENZOATE](/img/structure/B3482574.png)
